4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine
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Overview
Description
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-hydroxy-2-methylpyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrano ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrano-pyrimidine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrano-pyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Amino or thio derivatives of pyrano-pyrimidine.
Oxidation Reactions: Oxidized pyrano-pyrimidine derivatives.
Reduction Reactions: Dihydropyrano-pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
- 4-Chloro-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine is unique due to its specific pyrano-pyrimidine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
CAS No. |
2306262-11-1 |
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Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5-1-2-11-3-6(5)9-4-10-7/h4H,1-3H2 |
InChI Key |
FJFMIUFKCRYBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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